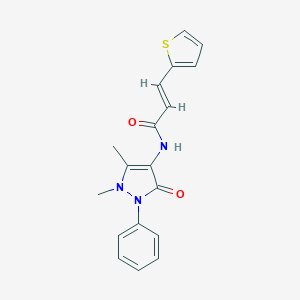![molecular formula C16H23NO4S B375670 ethyl 2-(isobutyrylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate CAS No. 99762-60-4](/img/structure/B375670.png)
ethyl 2-(isobutyrylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 2-(isobutyrylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate is a complex organic compound with a unique structure that includes a thieno[2,3-c]pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(isobutyrylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the thieno[2,3-c]pyran ring system through a cyclization reaction. The reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(isobutyrylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thieno[2,3-c]pyran ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce dihydro or tetrahydro derivatives.
Scientific Research Applications
ethyl 2-(isobutyrylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-(isobutyrylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
ethyl 2-(isobutyrylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate: This compound has a similar thieno[2,3-c]pyran ring system but differs in the functional groups attached to the ring.
Ethyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate: Another similar compound with slight variations in the substituents on the ring system.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
99762-60-4 |
|---|---|
Molecular Formula |
C16H23NO4S |
Molecular Weight |
325.4g/mol |
IUPAC Name |
ethyl 5,5-dimethyl-2-(2-methylpropanoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate |
InChI |
InChI=1S/C16H23NO4S/c1-6-20-15(19)12-10-7-16(4,5)21-8-11(10)22-14(12)17-13(18)9(2)3/h9H,6-8H2,1-5H3,(H,17,18) |
InChI Key |
NIMRJIQCSGWLLT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)C(C)C |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N'-{1-[4-(nonyloxy)phenyl]ethylidene}benzohydrazide](/img/structure/B375588.png)
![2-amino-4-(3-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B375589.png)
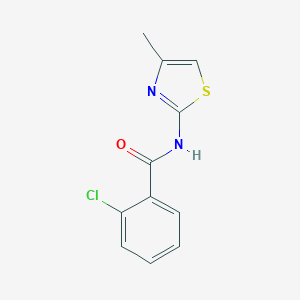
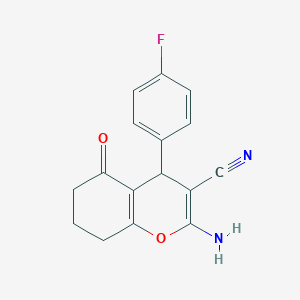
![4-[2-(Cyclohexylidenemethyl)-5-nitro-1-benzofuran-3-yl]morpholine](/img/structure/B375596.png)
![N-[1-[(4-bromoanilino)carbonyl]-2-(1-naphthyl)vinyl]benzamide](/img/structure/B375597.png)

![ETHYL 2-(5-{[3-(ETHOXYCARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}PENTANAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B375603.png)
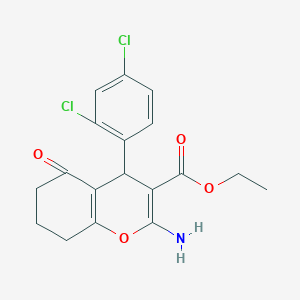
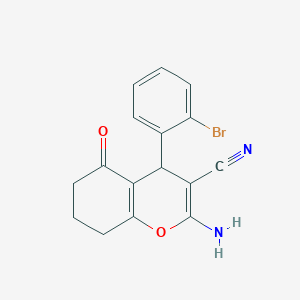
![2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B375606.png)
![2-[(Quinolin-2-yl)amino]ethan-1-ol](/img/structure/B375607.png)
![5-Nitro-2-[[4-[4-(2,4,6-trinitroanilino)phenyl]phenyl]iminomethyl]phenol](/img/structure/B375609.png)
